4-Methoxy-3-methylbut-3-en-2-one
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Overview
Description
4-Methoxy-3-methylbut-3-en-2-one is an organic compound with the molecular formula C6H10O2. It is a colorless liquid that is used as an intermediate in various chemical syntheses. The compound is characterized by its methoxy group attached to a butenone structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-3-methylbut-3-en-2-one can be synthesized through the acid-catalyzed condensation of 2-butanone with formaldehyde in the liquid phase . This method involves the reaction of 2-butanone with formaldehyde in the presence of an acid catalyst, resulting in the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound typically involves similar condensation reactions, optimized for large-scale production. The use of continuous flow reactors and efficient separation techniques ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-methylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methoxy-3-methylbut-3-en-2-one is utilized in several scientific research applications:
Industry: It is employed as an intermediate in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor in the synthesis of enaminones, which are known to exhibit various biological activities . The compound’s methoxy group and double bond play crucial roles in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
3-Methyl-3-buten-2-one: Similar in structure but lacks the methoxy group.
4-Methoxy-3-buten-2-one: Similar but with a different substitution pattern on the butenone structure.
Uniqueness: 4-Methoxy-3-methylbut-3-en-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a methoxy group and a double bond allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
56279-34-6 |
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Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
4-methoxy-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C6H10O2/c1-5(4-8-3)6(2)7/h4H,1-3H3 |
InChI Key |
UVEUXDFHYFKUDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=COC)C(=O)C |
Origin of Product |
United States |
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